![molecular formula C23H23N7O2 B2697556 (4-(3-苄基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)(3-甲氧基苯基)甲酮 CAS No. 920389-55-5](/img/structure/B2697556.png)

(4-(3-苄基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)(3-甲氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

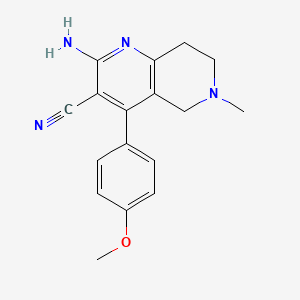

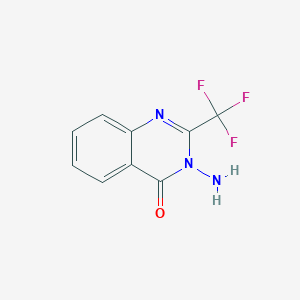

The compound seems to be a derivative of triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, triazolopyrimidines are generally synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings including a triazolopyrimidine ring and a piperazine ring. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions, but without specific information on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, which is not available .科学研究应用

Medicinal Chemistry

1,2,3-triazoles have significant applications in pharmaceutical chemistry. Their 1,2,4 counterparts are also explored, albeit to a lesser extent. In this context, let’s explore the potential medicinal properties of our compound:

Biological Activity: Investigate its interactions with biological targets, such as enzymes, receptors, or proteins. Docking studies and molecular dynamics simulations can shed light on its binding affinity and potential as a drug candidate .

LSD1 Inhibition: The [1,2,3]triazolo[4,5-d]pyrimidine scaffold could serve as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). Understanding the hydrogen interactions and binding modes can guide drug development .

Antibacterial Activity

Evaluate the compound’s antibacterial properties:

- Testing : Conduct microbroth dilution assays to determine its minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) .

Organic Synthesis and Polymer Chemistry

Explore its role in organic synthesis and materials science:

作用机制

Target of Action

The primary target of the compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the proliferation of cancer cells . The compound’s inhibitory activity against CDK2 is significant, with some derivatives showing IC50 values in the nanomolar range .

Biochemical Pathways

The compound affects the CDK2/cyclin A2 pathway, which is critical for cell cycle progression . By inhibiting CDK2, the compound disrupts this pathway, leading to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action include significant alterations in cell cycle progression and the induction of apoptosis within cells . These effects contribute to the compound’s potent anti-proliferative activity against various cancer cell lines .

安全和危害

未来方向

属性

IUPAC Name |

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2/c1-32-19-9-5-8-18(14-19)23(31)29-12-10-28(11-13-29)21-20-22(25-16-24-21)30(27-26-20)15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVAZXWJEBGGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)

![6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697488.png)

![2-(3-chlorophenyl)-4-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2697492.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697494.png)